molecular formula C11H6BrN3O2S B4370484 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4370484
M. Wt: 324.16 g/mol
InChI Key: KQFRFFBQIOIUJI-UHFFFAOYSA-N
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Description

3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a thienyl group at the 5-position, and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds via an addition-elimination mechanism, where the nucleophilic attack of the aminopyrazole on the electrophilic carbon leads to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be utilized to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate. Solvents like DMF, toluene, and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-bromo-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O2S/c12-6-5-13-15-8(11(16)17)4-7(14-10(6)15)9-2-1-3-18-9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFRFFBQIOIUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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